1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine

Suzuki-Miyaura coupling Parallel library synthesis SAR expansion

Standard 7-azaindole building blocks lack orthogonal cross-coupling sites, forcing multi-step pre-functionalization. This triply functionalized core provides a pre-installed 4-bromophenylsulfonyl group for direct Pd-catalyzed diversification. - **Dual Reactive Sites:** C-4 chlorine (SNAr/Buchwald) + distal bromine (Suzuki/Sonogashira) enable sequential library synthesis in 3-4 steps. - **SAR Acceleration:** Generate 10-50 analogs in one parallel run; skip 3-5 days per analog of de novo bromination. - **Chemoproteomics Ready:** Precursor for radiohalogen exchange (PET/SPECT) or photoaffinity probe conjugation. Supplied with batch-specific HPLC/LCMS data. Available for immediate shipment.

Molecular Formula C13H7BrClN3O4S
Molecular Weight 416.63 g/mol
CAS No. 1429309-33-0
Cat. No. B3034186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS1429309-33-0
Molecular FormulaC13H7BrClN3O4S
Molecular Weight416.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl)Br
InChIInChI=1S/C13H7BrClN3O4S/c14-8-1-3-9(4-2-8)23(21,22)17-6-5-10-12(15)11(18(19)20)7-16-13(10)17/h1-7H
InChIKeyKGBWZJPKJXWKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity & Structural Classification


The compound 1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1429309-33-0, molecular weight 416.63 g/mol) belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold class, functionalized with a 4-bromophenylsulfonyl group at the N-1 position, a chloro substituent at C-4, and a nitro group at C-5 . 7-Azaindole derivatives are established pharmacophores for kinase inhibition, including FGFR, CDK, and PI3K targets [1]. Unlike simpler 7-azaindole building blocks, this compound presents a triply functionalized core that serves as a versatile late-stage intermediate for parallel medicinal chemistry programs; the 4-bromophenyl moiety in particular provides an orthogonal cross-coupling handle absent in the corresponding phenylsulfonyl analog.

Workflow Late-stage parallel medicinal chemistry library synthesis
Selection Triply functionalized 7-azaindole scaffold with an orthogonal cross-coupling handle
Use Context Kinase inhibitor SAR expansion and chemoproteomic probe development

Why Simple 7-Azaindole Analogs Cannot Substitute


Closely related 7-azaindole compounds such as 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1245649-52-8) or the unsulfonylated 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1245645-97-9) lack the para-bromine atom on the N-sulfonyl aromatic ring. This single atomic substitution is not incremental: it bifurcates the accessible chemical space because the 4-bromophenyl group is a universal substrate for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and lithium-halogen exchange, whereas the phenyl analog requires pre-functionalization via electrophilic halogenation or directed metallation, adding steps, reducing overall yield, and limiting library diversity [1]. In programs where parallel synthesis of diverse C-4' aryl/heteroaryl variants is required—for instance, to map structure-activity relationships (SAR) around the distal phenyl ring of the sulfonamide—procuring the brominated compound directly obviates a de novo halogenation step that often proceeds with variable regioselectivity and yield. The resulting time-to-data advantage can be quantified: a typical iterative halogenation-coupling cycle adds 3–5 working days per analog, which scales with library size.

This Compound
Simple Analog
Handle 4-Bromophenyl (universal coupling substrate)
Handle Phenyl (requires pre-functionalization)
Synthetic Route Direct Suzuki coupling; saves 3–5 working days per analog
Synthetic Route Needs electrophilic halogenation, which may shift regioselectivity and yield
Library Diversity Bifurcates accessible chemical space; parallel SAR mapping possible
Library Diversity Limited diversification without de novo multi-step synthesis

Head-to-Head & Class-Level Differentiation Evidence


Suzuki Coupling Yield: Bromophenyl vs. Phenylsulfonyl Handle

The 4-bromophenylsulfonyl group of the target compound directly participates in Pd-catalyzed Suzuki-Miyaura cross-coupling, whereas the corresponding 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1245649-52-8) requires pre-functionalization to install a halogen or pseudo-halogen. In a typical medicinal chemistry workflow, aryl bromides achieve isolated coupling yields of 70–95% with aryl boronic acids under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80–100 °C) [1]. In contrast, direct C-H activation of the phenyl analog requires specialized directing groups, elevated temperatures (>120 °C), and often gives yields of 30–60% with limited substrate scope [2].

Suzuki Coupling Yield
Class-level inference
Target (Bromophenyl): 70–95% vs. Phenyl analog: 0% (no pre-functionalization) to 30–60% via C-H activation
Supports library synthesis throughput review
Standard Pd(PPh₃)₄ conditions; yield advantage removes one synthetic step
Suzuki-Miyaura coupling Parallel library synthesis SAR expansion

Predicted Lipophilicity Shift vs. Phenyl and Methyl Analogs

Replacement of the phenyl ring hydrogen by a bromine atom increases the calculated octanol-water partition coefficient (cLogP) by approximately 0.6–0.9 log units, moving the compound into an intermediate lipophilicity range often associated with optimized cell permeability while retaining aqueous solubility [1]. The phenylsulfonyl analog (CAS 1245649-52-8) has a cLogP of ~2.3; the 4-bromophenyl analog is predicted at 3.0–3.2, positioning it closer to the CNS drug-like sweet spot (cLogP 2–4) for targets requiring blood-brain barrier penetration.

Predicted Lipophilicity
Cross-study comparable
cLogP 3.0–3.2 vs. phenyl analog ~2.3 (Δ ≈ +0.6 to +0.9)
May support lead optimization of permeability context
Computational consensus prediction; experimental logD to verify
Lipophilicity cLogP Lead optimization

Antiproliferative Baseline in MCF7 and HepG2 Cells

Although no direct head-to-head data exist for the target compound, the structurally analogous 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (compound 4i, CAS 1245649-52-8) was evaluated in a panel of tumor and healthy cell lines, providing a quantitative class baseline [1]. Compound 4i exhibited IC₅₀ values of 5.781 µmol/L against MCF7 breast cancer cells and 8.077 µmol/L against HepG2 hepatoma carcinoma cells, with a selectivity index >17 versus healthy HL7702 liver cells (IC₅₀ >100 µmol/L). The 4-bromophenyl analog is expected to retain this core antiproliferative activity while offering an additional diversification vector; the bromine atom may further modulate potency through halogen bonding or steric effects as demonstrated in related 7-azaindole series [2].

Antiproliferative Baseline
Class-level inference
Analog 4i (phenylsulfonyl): MCF7 IC₅₀ = 5.781 µM; HepG2 IC₅₀ = 8.077 µM; selectivity index >17 vs. HL7702
Supports cytotoxicity endpoint review
Scaffold-conserved profile; direct data for target compound to verify
Anticancer activity MCF7 HepG2 Selectivity index

Purity Benchmarking Against Common 7-Azaindole Building Blocks

The target compound is commercially available at ≥97% purity (HPLC) from multiple vendors, exceeding the typical 95% specification offered for the unsulfonylated parent 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1245645-97-9) and matching the purity of the phenylsulfonyl analog (CAS 1245649-52-8, 95–98%) . This high purity is critical for medicinal chemistry applications where residual palladium, copper, or dehalogenation byproducts from prior synthetic steps can confound biological assay results. The MDL number MFCD23703534 is assigned, confirming structural registration and batch traceability .

Purity Benchmarking
Data to verify
Target compound ≥97% (HPLC) across multiple vendors; comparable to phenylsulfonyl analog (95–98%)
Reduces batch-to-batch variability in dose-response experiments
Vendor certificates of analysis typically available upon request
Purity specification QC standards Procurement quality

Optimal Procurement-Driven Application Scenarios


Kinase Inhibitor SAR Expansion via C-4' Aryl Diversification

The target compound serves as a modular intermediate for generating libraries of 7-azaindole-based kinase inhibitors where the distal phenyl ring is diversified through Suzuki coupling. Using the bromine handle, 10–50 aryl/heteroaryl boronic acid partners can be introduced in a single parallel synthesis run (48-well format, 70–95% expected isolated yield per well), enabling rapid SAR mapping at the solvent-exposed region of the ATP-binding pocket without de novo synthesis of each sulfonamide precursor . This scenario is especially valuable for FGFR, CDK, and PI3K inhibitor programs where the N-1 sulfonamide group is a known pharmacophoric element .

Sequential Diversification Using Dual Halogen Handles

The target compound possesses two reactive halogen sites: a C-4 chlorine (amenable to SNAr or Buchwald-Hartwig amination) and the para-bromine on the sulfonyl phenyl ring (Suzuki coupling). Orthogonal reactivity allows sequential diversification: first, nucleophilic displacement at C-4 with amines or alkoxides (60–90% yield typical), followed by Pd-catalyzed coupling at the distal bromine, yielding structurally complex analogs in 3–4 synthetic steps total. This dual-handle architecture distinguishes the compound from simpler 7-azaindoles that bear only a single modifiable position .

Radioligand Synthesis via Bromine Isotopic Exchange

The presence of a bromine atom on the sulfonyl ring renders the compound suitable as a precursor for radiohalogen exchange (⁷⁶Br or ¹²⁵I) to generate positron emission tomography (PET) or SPECT imaging agents. Bromide-to-radiohalide exchange protocols routinely achieve specific activities of 50–500 GBq/µmol with >95% radiochemical purity, and the sulfonamide linkage is stable under typical isotopic exchange conditions (Cu(I)-mediated halogen exchange, DMSO, 120 °C, 30 min). This application scenario is not accessible using the phenylsulfonyl analog without a bromine pre-installed .

Chemoproteomic Probe for Target Identification

The bromophenyl group in the target compound can serve as a photoaffinity label precursor: upon Suzuki coupling with an alkyne- or biotin-tagged boronic acid, the resulting conjugate retains the core 7-azaindole pharmacophore while gaining an enrichment handle for chemoproteomic pull-down experiments. This enables direct target deconvolution of the 7-azaindole phenotype in cellular lysates, a critical step in mechanism-of-action studies for hit compounds derived from 7-azaindole screening libraries .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR expansion
Orthogonal bromine cross-coupling handle
Parallel library yield and diversity
Sequential dual-halogen diversification
C-4 chlorine and distal bromine reactivity
Orthogonal reaction sequence verification
Radioligand precursor synthesis
Bromine isotopic exchange suitability
Radiochemical purity and specific activity
Chemoproteomic probe development
Photoaffinity label precursor via Suzuki coupling
Target deconvolution and enrichment efficiency
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